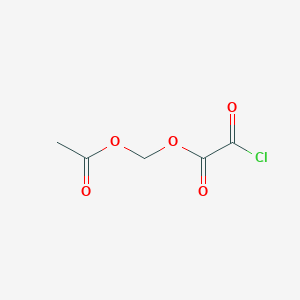
Acetic acid, chlorooxo-, (acetyloxy)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chlorooxo-, (acetyloxy)methyl ester is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its unique reactivity and potential applications in various fields of science and industry. It is characterized by the presence of both acetic acid and chlorooxo groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chlorooxo-, (acetyloxy)methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as the use of acetic anhydride and acetyl chloride in the presence of a base like triethylamine . These methods are designed to optimize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, chlorooxo-, (acetyloxy)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or other substituted compounds.
Applications De Recherche Scientifique
Acetic acid, chlorooxo-, (acetyloxy)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of acetic acid, chlorooxo-, (acetyloxy)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The chlorooxo group may also contribute to its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Acetic acid, chloro-, methyl ester: Shares similar ester functional group but lacks the acetyloxy group.
Acetic anhydride: Used in similar esterification reactions but has different reactivity and applications.
Methyl acetate: A simpler ester with different physical and chemical properties.
Propriétés
Numéro CAS |
138450-70-1 |
|---|---|
Formule moléculaire |
C5H5ClO5 |
Poids moléculaire |
180.54 g/mol |
Nom IUPAC |
acetyloxymethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C5H5ClO5/c1-3(7)10-2-11-5(9)4(6)8/h2H2,1H3 |
Clé InChI |
NBTAZNSKVOCKNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
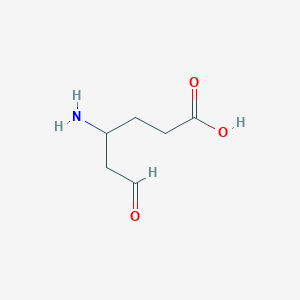
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
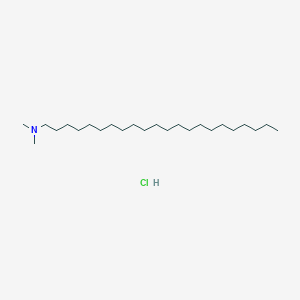


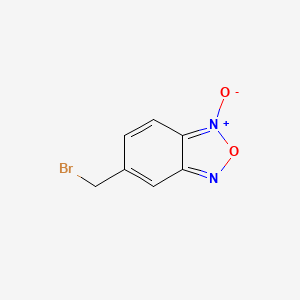
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
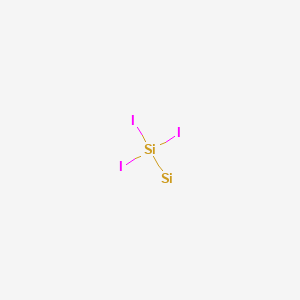
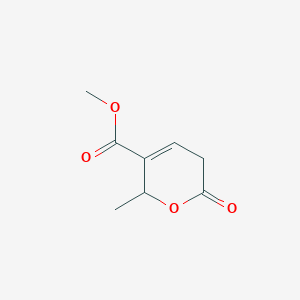
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
